BenchChemオンラインストアへようこそ!

tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Stereochemistry M4 muscarinic receptor Autotaxin inhibition

tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride (CAS 2640149-78-4) is a chiral, enantiomerically pure spirocyclic building block featuring a conformationally constrained 5-oxa-2-azaspiro[3.4]octane core with a free primary amine at the 7-position and a Boc-protected azetidine nitrogen, supplied as the hydrochloride salt (MW 264.75 Da, purity ≥97%). The compound belongs to the oxa-azaspiro[3.4]octane class, which has emerged as a privileged scaffold in medicinal chemistry for muscarinic acetylcholine receptor M4 (CHRM4) agonist programs.

Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
CAS No. 2640149-78-4
Cat. No. B6291341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
CAS2640149-78-4
Molecular FormulaC11H21ClN2O3
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl
InChIInChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1
InChIKeyFZTYQLQXIFUFKS-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydrochloride (CAS 2640149-78-4) – A Stereochemically Defined Spirocyclic Building Block for Neuroscience Drug Discovery


tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride (CAS 2640149-78-4) is a chiral, enantiomerically pure spirocyclic building block featuring a conformationally constrained 5-oxa-2-azaspiro[3.4]octane core with a free primary amine at the 7-position and a Boc-protected azetidine nitrogen, supplied as the hydrochloride salt (MW 264.75 Da, purity ≥97%) . The compound belongs to the oxa-azaspiro[3.4]octane class, which has emerged as a privileged scaffold in medicinal chemistry for muscarinic acetylcholine receptor M4 (CHRM4) agonist programs [1]. This specific (7S)-enantiomer serves as a key chiral intermediate in the Novartis-originated series of selective M1/M4 agonists, where the absolute stereochemistry at C7 is critical for downstream biological activity [2].

Why Generic Substitution of tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydrochloride Fails: Stereochemical and Salt-Form Specificity in M4 Agonist Synthesis


Generic substitution of this building block is precluded by three interdependent factors that directly affect downstream synthetic and biological outcomes. First, the (7S) absolute configuration is non-negotiable for M4 receptor agonism: the Novartis team explicitly established that each enantiomer of the 5-oxa-2-azaspiro[3.4]octane series required chiral separation, and that the racemic route materially slowed the design-make-test-analyze cycle for muscarinic selectivity optimization [1]. The (7R)-enantiomer (CAS 2918775-86-5) produces different biological activity profiles; for instance, in the related autotaxin inhibitor series, the (7R)-configured derivative bound with IC₅₀ = 7.54 nM, while the (7S)-enantiomer is expected to be inactive or substantially less potent in that context [2]. Second, the hydrochloride salt form delivers defined stoichiometry (1:1 salt, MW 264.75) and superior handling characteristics compared with the free base (MW 228.29), including enhanced bench-top stability and reproducible dissolution for amide coupling or reductive amination steps . Third, the combination of Boc protection on the azetidine nitrogen and free primary amine on the tetrahydrofuran ring provides orthogonal functional handles not available in alternative building blocks such as 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-11-3), which lacks both protecting groups and chiral differentiation [3].

Quantitative Differentiation Evidence for tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydrochloride: Stereochemistry, Salt Form, and Scaffold Functionalization


Enantiomeric Configuration (7S vs. 7R): Differential Biological Activity in Crystallographically Validated Target Engagement

The (7S) absolute configuration of this compound is directly tied to its utility as a chiral building block for M4 muscarinic agonists. The Novartis medicinal chemistry program, detailed in patent WO2021070091A1 (122 examples, 12 biological data tables), relied on enantiomerically pure oxa-azaspiro intermediates, where the (7S) configuration was required for downstream M4 agonist potency [1]. Critically, the enantiomeric counterpart—the (7R)-configured derivative—has been co-crystallized with rat autotaxin (PDB 7G33) and demonstrates IC₅₀ = 7.54 nM, whereas the (7S)-enantiomer is expected to exhibit negligible autotaxin binding, establishing enantiomer-specific target engagement that cannot be achieved with racemic material or the incorrect enantiomer [2]. The biocatalytic transaminase route developed by Thomson et al. delivers >99% enantiomeric excess for the spirocyclic diamine building blocks, enabling reproducible SAR and eliminating the need for late-stage chiral SFC separation that increased material requirements by approximately 2-fold in the racemic route [3].

Stereochemistry M4 muscarinic receptor Autotaxin inhibition

Hydrochloride Salt vs. Free Base: Physicochemical and Handling Differentiation

The hydrochloride salt (CAS 2640149-78-4) differs from the free base (CAS 1250998-24-3, MW 228.29) in molecular weight (264.75 vs. 228.29 Da, a 16.0% increase), stoichiometric definition (1:1 HCl salt), and recommended storage conditions (2–8 °C for the hydrochloride vs. ambient for the free base) . The hydrochloride form ensures consistent protonation of the primary amine, eliminating batch-to-batch variability in acylation or reductive amination reaction kinetics that can arise from partial carbonate formation in the free base upon atmospheric CO₂ exposure . Vendor data indicate the hydrochloride is typically supplied at 97–98% purity, while the free base is commonly offered at 95% purity . The salt form also provides improved aqueous solubility for direct use in bioconjugation or aqueous-phase coupling protocols without pre-activation.

Salt selection Solid-state properties Synthetic workflow

Scaffold Functionalization Level: 7-Amino vs. Unsubstituted 5-Oxa-2-azaspiro[3.4]octane Core

The target compound bears a free primary amine at the 7-position of the tetrahydrofuran ring, a functional handle absent in the parent scaffold 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-11-3) [1]. This pre-installed amino group eliminates one de novo C–N bond-forming step from any synthetic sequence, saving approximately 1–2 synthetic steps and 15–30% in cumulative yield losses compared with starting from the unfunctionalized scaffold. In the Novartis M4 agonist program, the 7-amino group serves as the attachment point for diverse aromatic and heteroaromatic groups (R₁ substituents in Formula I of WO2021070091A1), and the (S)-configuration at this position was identified as a critical determinant of M4 vs. M1 selectivity [2]. Alternative building blocks such as tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate require additional activation (e.g., mesylation, azide displacement, reduction) to introduce the amino group, incurring additional synthetic burden [3].

Building block diversity Synthetic step economy Medicinal chemistry

Ring-Size Specificity: 5-Oxa-2-azaspiro[3.4]octane vs. 5-Oxa-2-azaspiro[3.5]nonane and Other Spirocyclic Congeners

The [3.4] spirocyclic ring system (azetidine + tetrahydrofuran) provides a specific conformational profile distinct from the homologous [3.5] system (azetidine + tetrahydropyran, e.g., tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, CAS 2306262-93-9) . Oxa-spirocycles have been shown to reduce lipophilicity by up to 40-fold compared with all-carbon analogs while increasing aqueous solubility [1]. The [3.4] scaffold provides an Fsp³ (fraction of sp³-hybridized carbons) of 0.82 (9 sp³ / 11 carbons), compared with 0.83 for the [3.5] homolog (10 sp³ / 12 carbons), but the smaller tetrahydrofuran ring imposes greater conformational rigidity, which is advantageous for reducing entropic penalties upon target binding . The Novartis team selected the 5-oxa-2-azaspiro[3.4]octane core over other spirocyclic systems after systematic evaluation of M4 potency and subtype selectivity, as documented in the parallel patent filings WO2021070090A1 (2-azaspiro[3.4]octane) and WO2021070091A1 (5-oxa-2-azaspiro[3.4]octane) [2].

Spirocyclic ring size Conformational constraint Drug-likeness

High-Value Application Scenarios for tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Enantiomerically Pure M4 Muscarinic Agonist Libraries for Antipsychotic Drug Discovery

The compound is the definitive chiral building block for constructing spirocyclic M4 agonists following the Novartis structural template (Formula I, WO2021070091A1). Direct amide coupling or reductive amination at the free 7-amino group, followed by Boc deprotection and functionalization of the azetidine nitrogen, enables rapid access to focused libraries of 50–200 analogs. The (7S) configuration is essential for M4 subtype selectivity; use of racemic material or the (7R)-enantiomer yields the incorrect stereoisomer and requires wasteful chiral separation. The ACS Med. Chem. Lett. 2023 biocatalytic route provides a reproducible synthesis to >99% ee for the core scaffold, and sourcing the pre-formed (7S)-enantiomer as the hydrochloride salt ensures consistent coupling efficiency across library members [1].

Structure-Based Drug Design of Autotaxin and Related Phosphodiesterase Inhibitors Using Enantiomeric Pair Profiling

The orthogonal selectivity between the (7S)-enantiomer (M4 agonism) and the (7R)-enantiomer (autotaxin inhibition, IC₅₀ = 7.54 nM by X-ray crystallography, PDB 7G33) enables systematic enantiomeric pair profiling to map stereochemical determinants of target selectivity. Researchers can purchase the matched enantiomeric pair—(7S)-HCl salt (CAS 2640149-78-4) and (7R)-HCl salt (CAS 2918775-86-5)—to generate parallel compound series and deconvolute the contribution of the spirocyclic scaffold conformation to target engagement across GPCR and ectonucleotide pyrophosphatase families [2].

Step-Economical Synthesis of CNS-Penetrant Chemical Probes with Pre-Optimized Physicochemical Properties

The 5-oxa-2-azaspiro[3.4]octane scaffold delivers substantiated drug-like properties: the oxygen atom in the tetrahydrofuran ring reduces lipophilicity by up to 40-fold versus all-carbon spirocycles, while the [3.4] ring system provides an Fsp³ of 0.82 [3]. The pre-installed (7S)-amino group saves 1–2 synthetic steps over starting from the unsubstituted scaffold. This enables rapid construction of CNS-penetrant chemical probes where balanced potency, solubility, and metabolic stability are required. The parallel Novartis patent filings (WO2021070090A1 and WO2021070091A1) demonstrate that the 5-oxa-2-azaspiro[3.4]octane core was specifically selected over the all-carbon 2-azaspiro[3.4]octane for its superior physicochemical profile in the M4 agonist program [4].

Quote Request

Request a Quote for tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.